molecular formula C17H29NO B5107401 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide

3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide

Cat. No. B5107401
M. Wt: 263.4 g/mol
InChI Key: LLQJCZMGRGBONX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of amantadine, a drug that is used to treat Parkinson's disease and influenza. The compound has been found to have unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide is not fully understood, but it is believed to involve the modulation of ion channels, particularly the N-methyl-D-aspartate (NMDA) receptor. The compound has been found to bind to the receptor and alter its activity, leading to changes in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of viral replication, the modulation of ion channels, and the regulation of immune responses. It has also been found to have neuroprotective effects, potentially making it a valuable tool for studying neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide is its unique properties, which make it a valuable tool for studying various biological processes. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide. One area of interest is the development of new drugs based on the compound, which could have applications in the treatment of various diseases. Another area of interest is the further study of the compound's mechanism of action, which could lead to a better understanding of the underlying biology of various biological processes. Additionally, the compound could be studied in the context of various disease models, potentially leading to new insights into the pathogenesis of various diseases.

Synthesis Methods

The synthesis of 3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide involves the reaction of amantadine with propylamine and tert-butyl chloroformate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified through various methods, including column chromatography and recrystallization.

Scientific Research Applications

3,5,7-trimethyl-N-propyl-1-adamantanecarboxamide has been studied for its potential applications in various scientific research areas, including neuroscience, immunology, and virology. It has been found to have a wide range of effects on biological systems, including the modulation of ion channels, the inhibition of viral replication, and the regulation of immune responses.

properties

IUPAC Name

3,5,7-trimethyl-N-propyladamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5-12H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQJCZMGRGBONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.